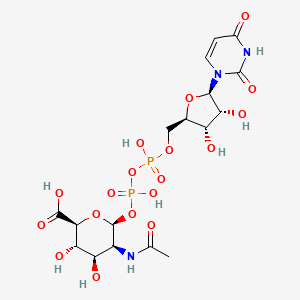
UDP-N-acetyl-beta-D-mannosaminouronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-beta-D-mannosaminouronic acid is an UDP-N-acetyl-D-mannosaminouronic acid. It is a conjugate acid of an UDP-N-acetyl-beta-D-mannosaminouronate(3-).
Scientific Research Applications
Glycosylation and Enzymatic Functions
- Enzymatic Catalysis : UDP-N-acetyl-beta-D-mannosaminouronic acid plays a role in enzymatic processes. It is involved in the biosynthesis of N-Acetylneuraminic acid (Neu5Ac), a precursor for sialic acids, crucial in biological recognition systems. The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase in rat liver initiates and regulates this biosynthesis (Stäsche et al., 1997).
- Glycosylation Process : This compound is involved in the glycosylation process, specifically in the synthesis of glycoproteins. It acts as a substrate for various glycosyltransferases, playing a key role in the formation of complex glycan structures on proteins (Nishikawa et al., 1992).
Structural and Biochemical Studies
- Crystal Structure Analysis : The crystal structure of enzymes interacting with UDP-N-acetyl-beta-D-mannosaminouronic acid provides insights into their biochemical functions and mechanisms. For instance, the study of UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3, which catalyzes the conversion to UDP-d-ManNAcA, reveals important structural features for its enzymatic activity (Pampa et al., 2014).
- Biosynthesis Pathways : Research on Micrococcus luteus ATCC 4698 demonstrates the biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) and UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) from UDP-GlcNAc. These studies help understand the enzymatic pathways and the role of UDP-ManNAcA in bacterial cell walls (Kawamura et al., 1985).
Enzyme Activity and Disease Understanding
- UDP-GlcNAc 2-Epimerase Research : Studies on UDP-GlcNAc 2-epimerase, which interacts with UDP-N-acetyl-beta-D-mannosaminouronic acid, provide valuable insights into bacterial and mammalian metabolic processes. This includes the formation of ManNAc, vital for bacterial capsular polysaccharides and sialic acid biosynthesis in mammals (Campbell et al., 2000).
Biochemical Characterization
- Enzymatic Characterization : Characterizing enzymes like UDP-N-acetylglucosamine: lysosomal enzyme N-acetylglucosamine-1-phosphotransferase, which interacts with UDP-N-acetyl-beta-D-mannosaminouronic acid, aids in understanding cellular processes such as glycan phosphorylation in lysosomal enzymes (Reitman et al., 1984).
properties
Product Name |
UDP-N-acetyl-beta-D-mannosaminouronic acid |
|---|---|
Molecular Formula |
C17H25N3O18P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16+/m1/s1 |
InChI Key |
DZOGQXKQLXAPND-GWOJABOKSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



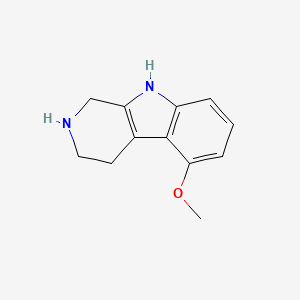
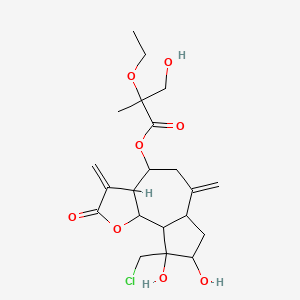


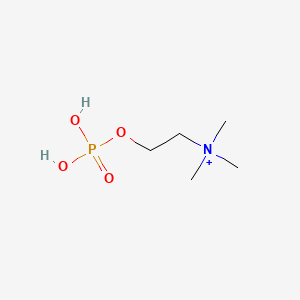
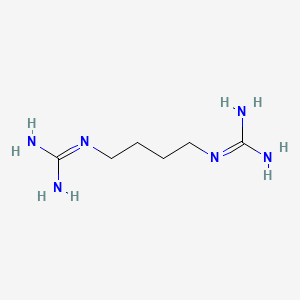
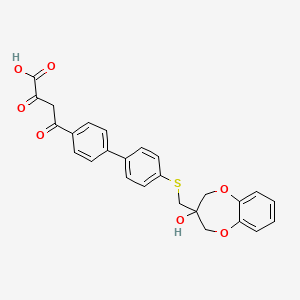
![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)



![Benzo[c]thiophene](/img/structure/B1209120.png)

